

A Comparative Guide to Inter-Laboratory Quantification of Nicarbazin

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Compound of Interest							
Compound Name:	Nicarbazin-d8						
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This guide provides a comprehensive comparison of analytical methodologies for the quantification of Nicarbazin, a widely used coccidiostat in the poultry industry. The data presented is compiled from various inter-laboratory studies and proficiency tests, offering researchers, scientists, and drug development professionals a reliable reference for evaluating and selecting appropriate analytical methods.

Nicarbazin is an equimolecular complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Due to its higher persistence, DNC is the marker residue for monitoring Nicarbazin levels in edible tissues and feed.[1][2] Accurate quantification is crucial to ensure food safety and comply with regulatory limits, such as the Maximum Residue Limit (MRL) of 200 μ g/kg for DNC in edible tissues like muscle and liver, as established by the FAO/WHO Joint Expert Committee on Food Additives (JECFA).[3]

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of different analytical methods for Nicarbazin quantification in animal feed and chicken tissues, as reported in various inter-laboratory studies.

Table 1: Inter-Laboratory Performance for Nicarbazin Quantification in Animal Feed



Meth od	No. of Labs	Matri x	Analy te	Reco very (%)	RSDr (%)	RSDR (%)	LOD (mg/k g)	LOQ (mg/k g)	Refer ence
HPLC- UV	13	Poultry Feed	Nicarb azin	98.3 - 111	-	-	0.05	0.10	[4][5]
LC-UV	19	Broiler Feed	Nicarb azin	91 - 108	2.6 - 10.2	-	<20	-	[6]
LC-MS	-	Animal Feed	DNC	88 - 101	< 8	-	-	0.1	[6]

RSDr: Relative Standard Deviation for Repeatability; RSDR: Relative Standard Deviation for Reproducibility; LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Inter-Laboratory Performance of AOAC Official Method 2013.07 (LC-MS/MS) for DNC in Chicken Tissues

Tissue	Relative Recovery (%) (95% CI)	RSDr (%) (95% CI)	RSDR (%)	Reference
Muscle	90.4 (83.8 - 97.5)	5.4 (3.8 - 9.2)	7.9	[2][7][8]
Liver	94.5 (91.1 - 98.0)	5.8 (4.1 - 9.9)	6.8	[2][7]
Kidney	91.5 (85.3 - 98.1)	5.2 (3.7 - 8.8)	9.0	[2][7]
Skin with Fat	94.5 (89.2 - 100.1)	8.9 (6.3 - 15.1)	8.9	[2][7]

Data derived from ten residue depletion studies conducted in four laboratories.[2][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. High-Performance Liquid Chromatography (HPLC-UV) for Animal Feed



This method was validated through an inter-laboratory study involving thirteen laboratories.[4] [5]

- Sample Preparation and Extraction:
 - Extract samples with 90% acetonitrile.
 - Purify the extract using an alumina column.
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.
 - Column: Reverse-phase octylsilica column.
 - Mobile Phase: Isocratic elution.
 - Detection: UV detector set at 340 nm for the 4,4'-dinitrocarbanilide (DNC) moiety.
- · Quantification:
 - A five-point calibration curve is used in the range of 0.1–2 μg/mL.[4]
- 2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Chicken Tissues (AOAC Official Method 2013.07)

This method is a widely accepted confirmatory method for the determination of DNC in chicken tissues.[7]

- Sample Preparation and Extraction:
 - Homogenize poultry tissue cryogenically with solid sodium sulfate.
 - Perform a two-step extraction with acetonitrile.
 - Combine the extracts, filter, and dilute as needed for LC-MS/MS analysis.[1][2][7]
- LC-MS/MS Conditions:

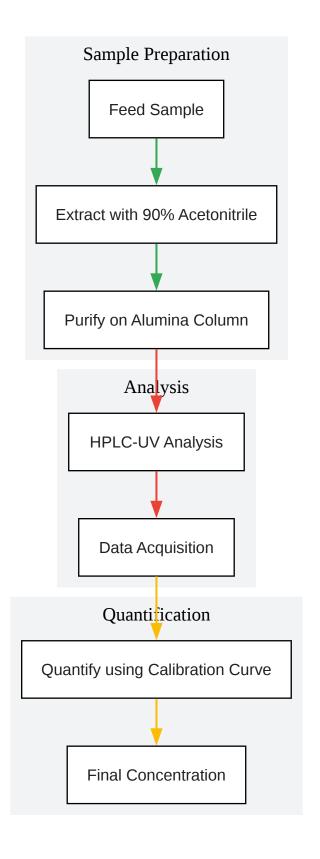


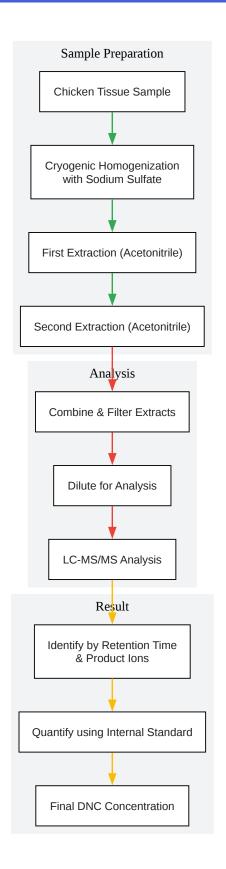
- Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[1][2]
- Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[1][2]
- Internal Standard: A deuterated form of DNC (e.g., DNC-d8) is used to improve repeatability.[1][6]
- · Identification and Quantification:
 - Identification is achieved by comparing the retention times and the mass and relative intensity of product ions in the samples to those of the standards.[1][2]

Visualizations

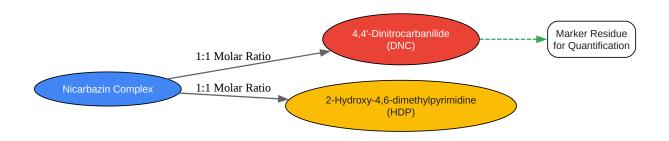
Experimental Workflow for Nicarbazin Quantification in Animal Feed (HPLC-UV)











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